5-Hexenenitrile
Overview
Description
5-Hexenenitrile is an aliphatic nitrile and a volatile compound . It is formed as a degradation product of glucobrassicanapin in Aurinia sinuata . It is reported to be an attractant from oilseed rape for the cabbage seed weevil, Ceutorhynchus assimilis .
Synthesis Analysis
5-Hexenenitrile may be used in the synthesis of 1,8-dicyano-4-octene . It undergoes Wacker oxidation to form the corresponding methyl ketone using a PdCl2-DMA (palladium dichloride-N,N-dimethylacetamide) catalytic system .Molecular Structure Analysis
The molecular formula of 5-Hexenenitrile is C6H9N . It has an average mass of 95.142 Da and a monoisotopic mass of 95.073502 Da .Chemical Reactions Analysis
There is limited information available on the specific chemical reactions involving 5-Hexenenitrile .Physical And Chemical Properties Analysis
5-Hexenenitrile has a density of 0.8±0.1 g/cm3, a boiling point of 159.2±19.0 °C at 760 mmHg, and a vapour pressure of 2.5±0.3 mmHg at 25°C . It has an enthalpy of vaporization of 39.6±3.0 kJ/mol and a flash point of 57.0±6.6 °C . The index of refraction is 1.422 .Scientific Research Applications
Degradation of Explosive Compounds
Research on the degradation of RDX, a common soil and water contaminant at military facilities, using zerovalent iron nanoparticles (ZVINs) provides insights into the potential application of similar nitrile compounds in environmental remediation technologies. The study found that ZVINs could degrade RDX into less harmful byproducts, suggesting that 5-Hexenenitrile could play a role in similar remediation efforts, especially if it shares reactive properties with RDX degradation intermediates (Naja et al., 2008).
Microbial Degradation of Explosives
The microbial degradation of explosives, including RDX, highlights the biotransformation capabilities of microorganisms, which could be relevant to the breakdown of various nitrile compounds, including 5-Hexenenitrile. This research underscores the potential for developing bioremediation strategies to address contamination from explosives and possibly other hazardous organic compounds (Hawari et al., 2000).
Theoretical Study of Organic Reactions
A theoretical study focused on the thermal rearrangements of organic compounds closely related to 5-Hexenenitrile, such as 1-hexen-5-yne, provides a foundation for understanding the chemical behavior and potential applications of 5-Hexenenitrile in synthesizing new materials or studying reaction mechanisms. This research, employing density functional theory and other high-level ab initio methods, explores the potential energy surface and reaction kinetics, which are critical for designing chemical processes and materials (Bozkaya & Özkan, 2012).
Safety And Hazards
properties
IUPAC Name |
hex-5-enenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N/c1-2-3-4-5-6-7/h2H,1,3-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNAQSRLBVVDYGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50198502 | |
Record name | 5-Hexenenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50198502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
95.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hexenenitrile | |
CAS RN |
5048-19-1 | |
Record name | 5-Hexenenitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005048191 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Hexenenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50198502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Hexenenitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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